![molecular formula C18H12BrN3O B15411563 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- CAS No. 571185-46-1](/img/structure/B15411563.png)
4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]-
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Description
4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- is a useful research compound. Its molecular formula is C18H12BrN3O and its molecular weight is 366.2 g/mol. The purity is usually 95%.
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Biological Activity
4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- is a heterocyclic compound characterized by its unique quinazolinone core and a brominated quinoline substituent. This structure endows it with a diverse range of biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits potential in antimicrobial, anti-inflammatory, and anticancer applications, among others.
Chemical Structure and Properties
The molecular formula for 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- is C18H12BrN3O. The presence of the bromine atom at the 2-position of the quinoline ring enhances its reactivity, facilitating interactions with various biological targets .
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including 4(3H)-Quinazolinone, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs), specifically PBP2a and PBP1. Binding to an allosteric site on PBP2a triggers conformational changes that open the active site, allowing for effective inhibition .
Table 1: Antimicrobial Efficacy of Quinazolinone Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4(3H)-Quinazolinone | MRSA | 0.5 µg/mL |
6-Bromoquinazolinone | E. coli | 1.0 µg/mL |
7-Bromoquinazoline | S. pneumoniae | 0.25 µg/mL |
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively studied. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The compound A3 demonstrated an IC50 value of 10 µM against PC3 cells, indicating potent antiproliferative activity .
Table 2: Cytotoxicity Data for Quinazolinone Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
A1 | MCF-7 | 12 |
A2 | HT-29 | 10 |
A3 | PC3 | 10 |
Case Studies
- Study on Antibacterial Mechanism : A study conducted on quinazolinone derivatives revealed their mechanism of action against MRSA through binding to PBPs. The researchers utilized X-ray crystallography to visualize the binding sites and confirmed the allosteric modulation effect on PBP2a .
- Cytotoxicity Evaluation : Another research evaluated various substituted quinazolinones for their cytotoxic effects on cancer cell lines. The findings indicated that specific substitutions significantly enhanced their anticancer activity, with some compounds achieving IC50 values below 10 µM across multiple cell lines .
Properties
CAS No. |
571185-46-1 |
---|---|
Molecular Formula |
C18H12BrN3O |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
3-[(2-bromoquinolin-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C18H12BrN3O/c19-17-13(9-12-5-1-3-7-15(12)21-17)10-22-11-20-16-8-4-2-6-14(16)18(22)23/h1-9,11H,10H2 |
InChI Key |
IQTPWJZHBJEONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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